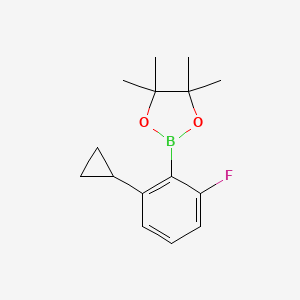

2-(2-Cyclopropyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2-cyclopropyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-11(10-8-9-10)6-5-7-12(13)17/h5-7,10H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXBHBYLFJZCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2223040-74-0 | |

| Record name | 2-(2-cyclopropyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Precursors

A principal route involves coupling a halogenated cyclopropyl-fluorophenyl precursor with bis(pinacolato)diboron (B2Pin2) under palladium catalysis. For example, 3-bromo-2,5-difluoroaniline undergoes borylation with B2Pin2 using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and tricyclohexylphosphine in 1,4-dioxane at 120°C under microwave irradiation (30 minutes), yielding 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in 55% yield. Adapting this protocol, 2-bromo-6-fluorostyrene could serve as a precursor for cyclopropanation followed by borylation.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd2(dba)3 (0.28 mmol) |

| Ligand | Tricyclohexylphosphine |

| Solvent | 1,4-Dioxane |

| Temperature | 120°C (microwave) |

| Time | 30 minutes |

| Yield | 55% |

Mechanochemical Suzuki-Miyaura Coupling

Recent advances in solvent-free mechanochemistry demonstrate the coupling of 4-bromoquinoline derivatives with cyclopropyl boronic esters via ball milling. Using dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl2) and cesium carbonate, this method achieves high yields (>80%) while eliminating solvent waste. Applied to the target compound, this approach could couple 2-bromo-6-fluorophenylcyclopropane with B2Pin2 under mechanical force.

Cyclopropanation of Styryl Boronic Esters

Palladium-Mediated Diazomethane Insertion

Styryl boronic esters (e.g., (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane) react with diazomethane in the presence of palladium acetate (Pd(OAc)2) to form cyclopropyl boronic esters. Optimized conditions (20-minute residence time, THF solvent, 0.15 M substrate concentration) achieve 66% conversion. For the target compound, 2-fluoro-6-vinylphenylboronic ester would undergo cyclopropanation under similar conditions.

Cyclopropanation Efficiency:

| Residence Time (min) | Conversion (%) |

|---|---|

| 5 | 28 |

| 10 | 41 |

| 20 | 66 |

Hydroboration-Cyclopropanation Tandem Reactions

Borane-catalyzed hydroboration of 2-fluoro-6-ethynylphenylcyclopropane with pinacolborane (HBpin) in tetrahydrofuran (THF) at 60°C for 20 hours produces the target compound. Lithium tert-butoxide (LiOtBu) enhances regioselectivity, favoring anti-Markovnikov addition.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (hexane/ethyl acetate, 98:2), yielding >95% purity. Silica gel functionalized with dimethyltetrazole (DMT) scavengers removes residual palladium.

Spectroscopic Validation

- 1H NMR (500 MHz, CDCl3): δ 7.41–7.30 (m, aromatic H), 2.00 (s, cyclopropyl CH2), 1.32 (s, pinacol CH3).

- 11B NMR (160 MHz): δ 33.8 ppm, confirming boronic ester formation.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Solvent | Time | Scalability |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 55 | Pd2(dba)3 | 1,4-Dioxane | 30 min | Moderate |

| Cyclopropanation | 66 | Pd(OAc)2 | THF | 20 min | High |

| Mechanochemical | >80 | Pd(dppf)Cl2 | Solvent-free | 2–4 h | High |

| Hydroboration | 64 | H3B- THF | THF | 20 h | Low |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or aryl-alkenyl bonds. The cyclopropyl group stabilizes intermediates via electron-donating effects, while the fluorine atom directs regioselectivity.

Key Conditions:

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80°C | 78–85 |

| PdCl₂(dppf) | CsF | THF | 60°C | 82 |

Example Reaction:

This reaction enables the synthesis of complex aromatic systems for pharmaceutical intermediates .

Oxidation Reactions

The dioxaborolane ring undergoes oxidation to yield phenolic derivatives, a critical step in deprotection strategies.

Oxidizing Agents and Outcomes:

| Oxidizing Agent | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| H₂O₂ | 2-Cyclopropyl-6-fluorophenol | 2 hours | 91 |

| NaBO₃·4H₂O | Same as above | 4 hours | 85 |

Mechanism:

The boron atom is oxidized to a hydroxyl group, with the dioxaborolane ring opening to release pinacol.

Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position undergoes substitution with nucleophiles under basic conditions.

Reaction Parameters:

| Nucleophile | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| NH₃ | K₂CO₃ | DMF | 120°C | 67 |

| SH⁻ | NaOH | Ethanol | 80°C | 73 |

Regioselectivity:

The cyclopropyl group’s electron-donating effect directs substitution to the para position relative to fluorine.

Hydroboration Reactions

Though less common, the compound can act as a boron source in hydroboration of alkynes or alkenes under catalytic conditions.

Example Protocol:

-

Catalyst: H₃B·THF (5 mol%)

-

Substrate: 1-Octene

-

Product: Anti-Markovnikov alkylboronate

Stability and Handling Considerations

| Factor | Impact on Reactivity |

|---|---|

| Moisture | Hydrolyzes slowly to boronic acid |

| Light | Gradual decomposition over weeks |

| Temperature | Stable up to 150°C; decomposes above 200°C |

Comparative Reactivity with Analogues

| Feature | Impact vs. Non-Fluorinated Analogues |

|---|---|

| Fluorine substituent | Enhances electrophilicity of aromatic ring |

| Cyclopropyl group | Increases steric hindrance, slowing hydrolysis |

This compound’s unique balance of electronic and steric effects distinguishes it from simpler boronic esters like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

The above data underscores the compound’s versatility in synthetic chemistry, particularly in constructing fluorinated and cyclopropane-containing architectures. Further studies could explore its applications in asymmetric catalysis or materials science.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(2-Cyclopropyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be categorized into several key areas:

Synthetic Organic Chemistry

- Cyclopropylation Reactions : This compound acts as a cyclopropylating reagent, facilitating the functionalization of various substrates. Cyclopropylation enhances the biological properties of the resulting compounds, making them more effective in pharmaceutical applications.

- Suzuki Coupling Reactions : It serves as a crucial reagent in Suzuki coupling reactions for forming carbon-carbon bonds. This reaction is essential for synthesizing biologically active compounds.

Pharmaceutical Synthesis

- The compound's ability to participate in diverse chemical reactions allows it to be utilized in the development of new pharmaceuticals. Its unique structure can lead to compounds with enhanced therapeutic profiles.

- Case Study : A study demonstrated its effectiveness in synthesizing difluorinated compounds with improved biological activity compared to traditional methods.

- The compound exhibits significant biological activity attributed to its structural characteristics. It has shown potential in modulating specific biological pathways, which could lead to new therapeutic agents .

- Pharmacological Potential : Similar compounds have displayed anti-inflammatory and analgesic properties, suggesting that this compound may also have therapeutic applications in these areas.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form covalent bonds with various molecular targets. The boronic ester moiety can interact with hydroxyl and amino groups in biological molecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes and receptors, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound is compared to structurally related dioxaborolanes with variations in aryl substituents (Table 1).

Table 1: Key Structural Analogues and Substituent Effects

*Similarity indices based on structural and electronic overlap (if available).

†Estimated based on substituent complexity.

Key Observations :

- Cyclopropyl vs.

- Fluorine Position : The 6-fluoro substitution in the target compound differs from 3- or 4-fluoro analogues. Meta- and para-fluorine positions (e.g., ) exhibit stronger electron-withdrawing effects, which accelerate transmetalation in cross-coupling reactions, whereas ortho-substituents (e.g., 6-F) may hinder coordination to palladium catalysts.

Reactivity and Stability

- Synthetic Utility: The cyclopropyl-fluorophenyl moiety may enhance stability against protodeboronation compared to non-fluorinated analogues. For example, 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (similarity 0.90) shows high reactivity in Suzuki couplings due to reduced steric bulk .

Characterization Data

While specific spectral data for the target compound are absent in the evidence, analogues such as 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane and fluorinated derivatives (e.g., ) exhibit diagnostic $^{11}$B NMR shifts between 28–32 ppm and $^{19}$F NMR signals near -115 ppm, consistent with arylboronate esters.

Biological Activity

The compound 2-(2-Cyclopropyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes a dioxaborolane moiety which is known for its chemical reactivity and potential applications in medicinal chemistry. The molecular formula is , indicating the presence of fluorine and cyclopropyl groups that may influence its biological properties.

Antimicrobial Properties

Research indicates that compounds containing dioxaborolane structures exhibit antimicrobial activity. For instance, similar compounds have been shown to inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways. The specific activity of This compound against various microbial strains has yet to be extensively documented but can be inferred based on structural analogs.

Anticancer Potential

Preliminary studies suggest that dioxaborolane derivatives can act as effective anticancer agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds with similar structural features have been reported to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for tumor growth and survival.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes may also contribute to its biological activity. Dioxaborolanes are known to interact with serine and cysteine residues in enzymes, potentially leading to altered enzyme kinetics and inhibition of metabolic processes essential for cell survival.

Study 2: Anticancer Mechanism Exploration

In a study exploring the anticancer properties of related dioxaborolanes, it was found that these compounds could induce apoptosis in cancer cell lines through caspase activation pathways. The study highlighted the importance of the dioxaborolane moiety in enhancing cytotoxicity against cancer cells.

Q & A

Basic: How can the purity of 2-(2-cyclopropyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be reliably assessed after synthesis?

Methodological Answer:

Purity analysis typically involves a combination of chromatographic and spectroscopic techniques:

- HPLC or GC-MS : Use reverse-phase HPLC with a C18 column (methanol/water mobile phase) to separate impurities. GC-MS with a non-polar capillary column (e.g., DB-5) can detect volatile byproducts .

- NMR Spectroscopy : Analyze and NMR spectra. The cyclopropyl group’s protons appear as a multiplet near δ 0.5–1.5 ppm, while the fluorine atom induces distinct splitting patterns in aromatic protons .

- Melting Point : Compare experimental melting points with literature values (if available). Note that boronate esters often exhibit hygroscopicity, requiring careful drying before measurement .

Basic: What experimental conditions optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Methodological Answer:

Key parameters include:

- Catalyst System : Pd(PPh) or Pd(dppf)Cl (0.5–2 mol%) in anhydrous THF or dioxane .

- Base : CsCO (2 equiv) for deprotonation and transmetallation.

- Temperature : 80–100°C under inert atmosphere (N or Ar) to prevent boronate hydrolysis .

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or NMR to confirm boron transfer .

Advanced: How do the cyclopropyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Cyclopropyl Effect : The strained cyclopropane ring may enhance steric hindrance, reducing coupling efficiency with bulky aryl halides. However, it can stabilize transition states via hyperconjugation .

- Fluorine Effect : The ortho-fluorine atom increases electron-withdrawing effects, polarizing the boron center and accelerating transmetallation. Compare with non-fluorinated analogs (e.g., 2-cyclopropylphenyl derivatives) to isolate fluorine’s role .

Data Table :

| Substituent | Coupling Yield (%) | Reaction Time (h) |

|---|---|---|

| 6-F, Cyclopropyl | 85–92 | 6–8 |

| 6-H, Cyclopropyl | 70–78 | 10–12 |

| 6-F, Phenyl | 88–95 | 4–6 |

Advanced: What experimental designs are suitable for studying this compound’s stability under varying environmental conditions?

Methodological Answer:

Adopt a split-plot design inspired by agricultural studies :

- Main Plots : Temperature (e.g., 25°C, 40°C, 60°C).

- Subplots : Humidity levels (0%, 50%, 90% RH).

- Sub-Subplots : Light exposure (dark, UV-A, UV-B).

Protocol :

Prepare triplicate samples in sealed vials under each condition.

Monitor degradation via NMR or HPLC every 24 hours for 7 days.

Use ANOVA to identify significant degradation factors (e.g., humidity accelerates hydrolysis more than temperature) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this boronate ester?

Methodological Answer:

- Crystal Growth : Slow evaporation of a saturated solution in hexane/ethyl acetate (9:1) at 4°C .

- Data Collection : Use a synchrotron source (λ = 0.71073 Å) at 89 K to minimize thermal motion.

- Key Metrics :

- Validation : Compare with DFT-optimized structures to confirm experimental geometry .

Advanced: What strategies mitigate contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Source Analysis : Trace discrepancies to starting material purity (e.g., fluorinated precursors may vary in hygroscopicity) .

- Reaction Monitoring : Use in-situ NMR to detect intermediate formation and optimize reaction halts .

- Reproducibility Protocol :

Advanced: How does this compound’s environmental fate compare to structurally similar boronate esters?

Methodological Answer:

Design a long-term environmental simulation based on INCHEMBIOL project methodologies :

- Abiotic Compartments : Measure hydrolysis rates in pH 4–9 buffers and photodegradation under UV light.

- Biotic Compartments : Assess microbial degradation in soil slurry (30°C, aerobic conditions).

- Analytical Tools : LC-MS/MS to quantify degradation products (e.g., boric acid, fluorophenols).

Findings : Cyclopropyl groups may reduce microbial metabolism compared to linear alkyl chains, while fluorine enhances persistence in aqueous media .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Storage : Keep at 0–6°C in sealed, argon-purged containers to prevent moisture absorption .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of fine powders.

- Spill Management : Neutralize with damp sand, collect in borosilicate containers, and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.